
9-Iodoanthracene
Vue d'ensemble
Description
9-Iodoanthracene is a chemical compound with the linear formula C14H9I . It has a molecular weight of 304.132 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
A method of synthesizing 9-aryl-10-iodoanthracene from 9-arylanthracene has been proposed . This involves mixing an iodinating agent (a substance having a structure of an amide group in which nitrogen of the amide group and iodine are directly bonded to each other), an acid, and 9-arylanthracene . This introduces iodine into the 10-position of 9-arylanthracene, thereby synthesizing 9-aryl-10-iodoanthracene .Molecular Structure Analysis
The molecular structure of 9-Iodoanthracene is represented by the SMILES notationc1ccc2c(c1)cc3ccccc3c2I . The InChI code for the compound is InChI=1S/C14H9I/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H . Chemical Reactions Analysis
9-Iodoanthracene can undergo cycloaddition reactions with a variety of dienophiles across the C-9 and/or C-10 positions . For example, it can participate in (4+2) cycloaddition or Diels-Alder reactions, which are important C-C bond-forming reactions in organic chemistry to form cyclic structures . It can also be converted to 9-bromoanthracene in a catalytic process .Physical And Chemical Properties Analysis
9-Iodoanthracene has a density of 1.7±0.1 g/cm3, a boiling point of 411.0±14.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . Its molar refractivity is 74.8±0.3 cm3 . It has a logP value of 5.71, indicating its lipophilicity .Applications De Recherche Scientifique
Fluorescence Studies
9-Iodoanthracene is studied for its fluorescence characteristics in various conditions. Research by Morgante and Struve (1979) demonstrated that 9-iodoanthracene generates S1 → S0 fluorescence with a temperature-dependent picosecond lifetime when excited with laser pulses. This research is significant for understanding the fluorescence properties of iodinated anthracenes, which are important for various applications in photochemistry and photophysics (Morgante & Struve, 1979).
Photodimerization and Chemical Synthesis
The compound is also used in the study of photodimerization processes. Mintas et al. (1989) explored the synthesis and [4+4] photodimerization of 9-trifluoromethylanthracene, a derivative of 9-iodoanthracene. This research contributes to the understanding of photodimerization reactions in anthracene derivatives, which are relevant in the field of organic synthesis and materials science (Mintas et al., 1989).
Photoinduced Mechanical Deformations
9-Iodoanthracene derivatives are studied for their behavior under light irradiation. Kim et al. (2014) investigated the solid-state photodimerization of 9-methylanthracene, a related compound, to understand how crystal morphology and reaction dynamics affect photomechanical deformations of microcrystals. This research is essential for the development of photoreactive molecular crystals that can be used for generating precise motions on small scales, which has implications in materials science and engineering (Kim et al., 2014).
Electron Transfer and Redox Reactions
9-Iodoanthracene is also pivotal in studying electron transfer mechanisms. For instance, Olmsted et al. (1987) found that 9-Methylanthracene functions as an efficient energy and electron transfer shuttle in certain chemical reactions. This research contributes to the understanding of electron transfer processes, which are crucial in various fields such as photochemistry, electrochemistry, and materials science (Olmsted et al., 1987).
Safety And Hazards
9-Iodoanthracene may form combustible dust concentrations in air . It can cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . In case of skin contact, wash with plenty of soap and water . If skin or eye irritation persists, seek medical advice .
Propriétés
IUPAC Name |
9-iodoanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9I/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXUUUHEJQHRMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00306690 | |
| Record name | 9-Iodoanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00306690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Iodoanthracene | |
CAS RN |
22362-86-3 | |
| Record name | 22362-86-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179356 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Iodoanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00306690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key photophysical properties of 9-Iodoanthracene revealed by the research?
A1: The research primarily explores the photophysical dynamics of 9-Iodoanthracene, particularly its behavior upon light absorption. One crucial finding is the thermally activated intersystem crossing from the first excited singlet state (S1) to a triplet state (Tn) []. This process is essential for understanding the molecule's photochemical reactivity and potential applications in areas like photocatalysis or material science. Additionally, the research delves into the picosecond-scale dynamics of the triplet state, providing insights into its lifetime and potential involvement in photodissociation processes [].
Q2: How does the structure of 9-Iodoanthracene relate to its photophysical behavior?
A2: While the provided abstracts don't delve into specific structure-activity relationships, the presence of the iodine atom at the 9-position of the anthracene ring is crucial. Heavy atoms like iodine are known to enhance spin-orbit coupling, which facilitates intersystem crossing from singlet to triplet states. Therefore, the observed efficient S1 → Tn intersystem crossing in 9-Iodoanthracene can be attributed to the presence of iodine []. Further investigations into how modifications to the anthracene core or the iodine substituent might affect these photophysical properties would be an interesting avenue for future research.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



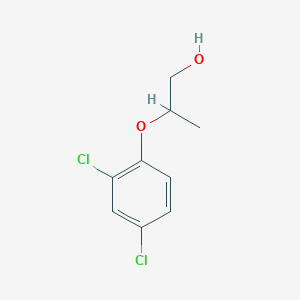

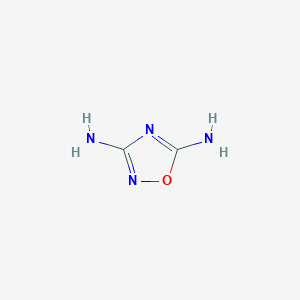
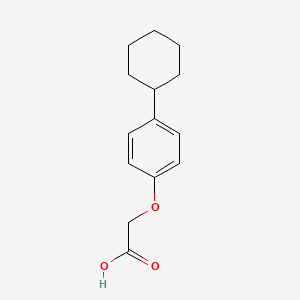
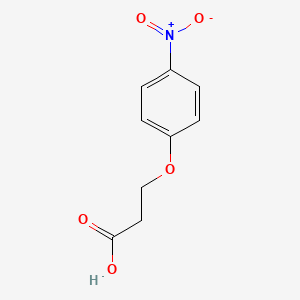
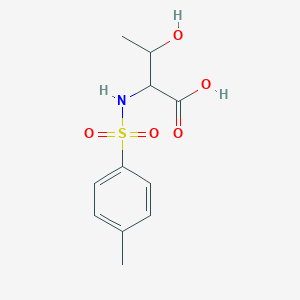
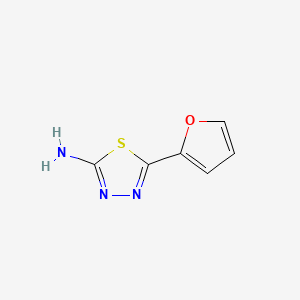

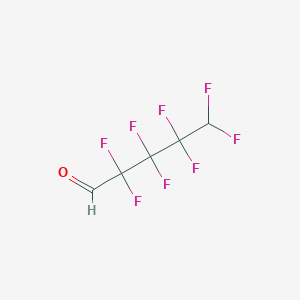
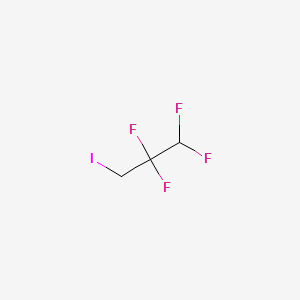
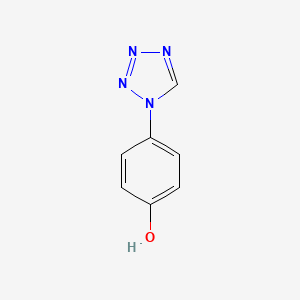
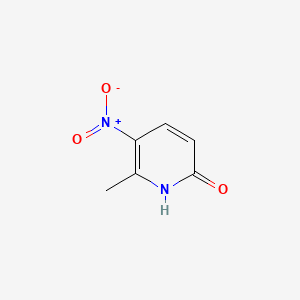
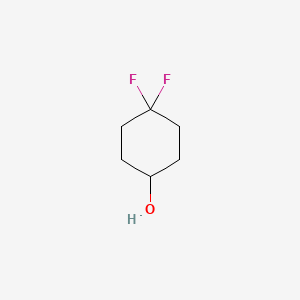
![4-[3-(Dimethylamino)propoxy]benzaldehyde](/img/structure/B1296539.png)